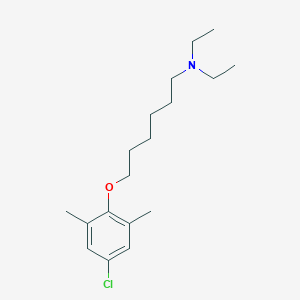![molecular formula C12H12Cl3NO3 B4991407 propyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B4991407.png)
propyl 4-[(trichloroacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-[(trichloroacetyl)amino]benzoate: is a chemical compound with the molecular formula C12H12Cl3NO3 It is characterized by the presence of a propyl ester group, a trichloroacetyl group, and an amino group attached to a benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propyl 4-[(trichloroacetyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with trichloroacetyl chloride to form the trichloroacetyl derivative. This intermediate is then esterified with propanol to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Propyl 4-[(trichloroacetyl)amino]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-[(trichloroacetyl)amino]benzoic acid and propanol.
Substitution: The trichloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 4-[(trichloroacetyl)amino]benzoic acid and propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Propyl 4-[(trichloroacetyl)amino]benzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to undergo hydrolysis and substitution makes it a versatile building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of propyl 4-[(trichloroacetyl)amino]benzoate involves its ability to undergo hydrolysis and substitution reactions. These reactions allow it to interact with various molecular targets, including enzymes and receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity .
Comparison with Similar Compounds
- Ethyl 4-[(trichloroacetyl)amino]benzoate
- Methyl 4-[(trichloroacetyl)amino]benzoate
- Butyl 4-[(trichloroacetyl)amino]benzoate
Comparison: Propyl 4-[(trichloroacetyl)amino]benzoate is unique due to its propyl ester group, which imparts different physical and chemical properties compared to its ethyl, methyl, and butyl analogs.
Properties
IUPAC Name |
propyl 4-[(2,2,2-trichloroacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO3/c1-2-7-19-10(17)8-3-5-9(6-4-8)16-11(18)12(13,14)15/h3-6H,2,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOUANSMTIZXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[5-(Diethylamino)pentan-2-yliminomethyl]-6-hydroxy-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione](/img/structure/B4991328.png)
![4-(4-bromophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4991336.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B4991346.png)


![(5E)-3-ETHYL-5-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4991367.png)


![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B4991390.png)

![3-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4991417.png)
![butyl [2,2,2-trifluoro-1-[(2-hydroxy-2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4991424.png)

![(5E)-1-(4-bromo-3-methylphenyl)-5-[[5-(dimethylamino)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4991430.png)
